![molecular formula C21H18BrN5O2S B3008227 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide CAS No. 422287-63-6](/img/structure/B3008227.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide” is a chemical compound that is not intended for human or veterinary use12. It is available for research purposes12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature34. For instance, Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline3. However, the specific synthesis process for this compound is not available in the retrieved papers.
Molecular Structure Analysis
The molecular formula of the compound is C24H21BrN4O4S21 and C19H18BrN3O3S2. The molecular weight is 573.481 and 448.342 respectively. The exact structure analysis is not available in the retrieved papers.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved papers. However, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported5.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved papers.Applications De Recherche Scientifique
Pharmacokinetics and Tissue Distribution
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide has been studied for its pharmacokinetics and tissue distribution. In a study involving a structurally similar compound (IN-1130), researchers found it to have potential as an effective oral anti-fibrotic drug, with significant distribution into the liver, kidneys, and lungs (Kim et al., 2008).
Electrophysiological Activity
In another research area, compounds with a similar structure have been synthesized to exhibit cardiac electrophysiological activity. They demonstrated potency comparable to selective class III agents in in vitro and in vivo models, suggesting potential use in treating arrhythmias (Morgan et al., 1990).
Antiviral Activities
Researchers also designed and synthesized derivatives of quinazolin-4(3H)-ones, including those structurally related to the queried compound, to evaluate their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona. They found significant antiviral properties in some of these compounds (Selvam et al., 2007).
Crystal Structure and Biological Studies
The crystal structure and biological activities of similar compounds have been characterized, revealing their potential in antibacterial applications. Studies on derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones showed promising antibacterial and antioxidant activities (Karanth et al., 2019).
Antitumor Agents
Another area of study includes the development of analogues as potent inhibitors of enzymes like nicotinamide phosphoribosyltransferase (Nampt), which are crucial in cancer treatments. Certain derivatives showed strong cytotoxicity in cellular assays, indicating their potential as antitumor agents (Lockman et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the retrieved papers. It is important to note that this compound is not intended for human or veterinary use12.
Orientations Futures
The future directions for research on this compound are not specified in the retrieved papers. However, given its structural features, it may be of interest in the development of new drugs3.
Please note that this analysis is based on the information available and the specific details about this compound may not be fully covered due to the limitations of the retrieved papers. Further research and analysis would be needed for a more comprehensive understanding.
Propriétés
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O2S/c22-15-5-6-18-17(9-15)20(29)27(21(30)26-18)11-13-1-3-14(4-2-13)19(28)24-8-7-16-10-23-12-25-16/h1-6,9-10,12H,7-8,11H2,(H,23,25)(H,24,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNNPHYBXBCJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C(=O)NCCC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

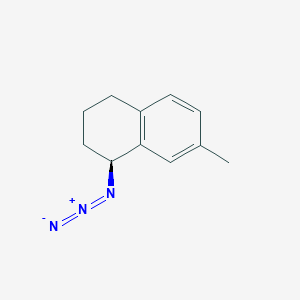
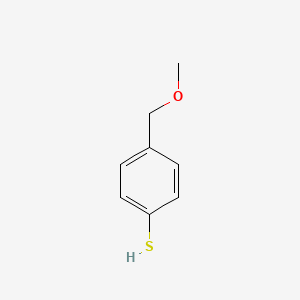
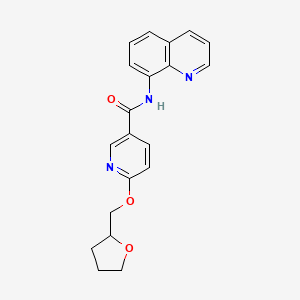
![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)
![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)
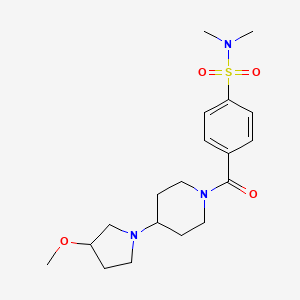
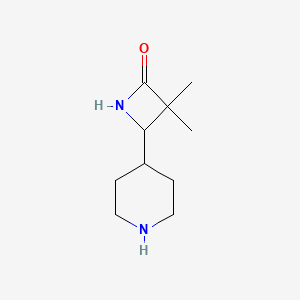
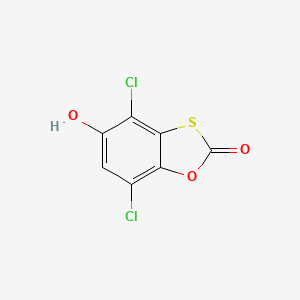
![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)
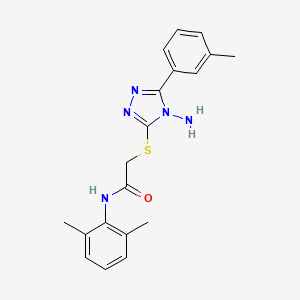
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)